molecular formula C8H11BrN2O2 B2696362 tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate CAS No. 2089292-35-1

tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate

Cat. No.: B2696362
CAS No.: 2089292-35-1
M. Wt: 247.092
InChI Key: VPIWWRZZTQAJFT-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.09 g/mol It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

The synthesis of tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate typically involves the reaction of 5-bromo-1H-pyrazole-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the pyrazole ring are key structural features that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

tert-butyl 5-bromo-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)5-4-6(9)11-10-5/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIWWRZZTQAJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NNC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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